molecular formula C15H13N3O2 B12209799 N-(4-Methoxy-1-phenazinyl)acetamide

N-(4-Methoxy-1-phenazinyl)acetamide

Cat. No.: B12209799
M. Wt: 267.28 g/mol
InChI Key: IZDACJZDTNHIFK-UHFFFAOYSA-N
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Description

N-(4-Methoxy-1-phenazinyl)acetamide is an organic compound with the molecular formula C15H13N3O2 It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxy-1-phenazinyl)acetamide typically involves the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones, followed by cyclization and functional group modifications. One common method is the Wohl–Aue reaction, which involves the reaction of 1,2-diaminobenzene with an aldehyde in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxy-1-phenazinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .

Scientific Research Applications

N-(4-Methoxy-1-phenazinyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in treating infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methoxy-1-phenazinyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death. The compound targets various molecular pathways, including those involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxy-1-phenazinyl)acetamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its methoxy and acetamide groups enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

N-(4-methoxyphenazin-1-yl)acetamide

InChI

InChI=1S/C15H13N3O2/c1-9(19)16-12-7-8-13(20-2)15-14(12)17-10-5-3-4-6-11(10)18-15/h3-8H,1-2H3,(H,16,19)

InChI Key

IZDACJZDTNHIFK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)OC

Origin of Product

United States

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